N1-(3-chloro-4-fluorophenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide
Description
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[3-(furan-3-yl)-3-hydroxypropyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O4/c16-11-7-10(1-2-12(11)17)19-15(22)14(21)18-5-3-13(20)9-4-6-23-8-9/h1-2,4,6-8,13,20H,3,5H2,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAFRTLLVJEYFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C(=O)NCCC(C2=COC=C2)O)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Monoamide Intermediate
The first step involves reacting 3-chloro-4-fluoroaniline with oxalyl chloride to form the monoamide chloride. This intermediate is highly reactive and must be handled under anhydrous conditions:
Reaction Scheme 1
$$
\text{3-Chloro-4-fluoroaniline} + \text{ClCO-COCl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{ClCO-NH-(3-Cl-4-F-C}6\text{H}_3) + \text{HCl}
$$
Conditions :
- Solvent: Dichloromethane (DCM)
- Base: Triethylamine (2.1 equiv)
- Temperature: 0°C to room temperature
- Yield: 85–92%
The reaction is exothermic; slow addition of oxalyl chloride prevents thermal decomposition. The product is typically isolated by filtration after quenching with ice water.
Coupling with 3-(Furan-3-Yl)-3-Hydroxypropylamine
The second amine, 3-(furan-3-yl)-3-hydroxypropylamine , is coupled to the monoamide chloride. This step requires careful stoichiometry to avoid diastereomer formation:
Reaction Scheme 2
$$
\text{ClCO-NH-(3-Cl-4-F-C}6\text{H}3) + \text{H}2\text{N-CH(CH}2\text{OH)-CH}_2\text{-(furan-3-yl)} \xrightarrow{\text{DMAP, DCM}} \text{Target Compound} + \text{HCl}
$$
Key Considerations :
- Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 equiv) accelerates the coupling.
- Solvent : DCM or tetrahydrofuran (THF).
- Temperature : 0°C for 1 hour, then room temperature for 12 hours.
- Yield : 68–75%.
Challenges :
- The hydroxyl group in the propyl chain may require protection (e.g., silylation) to prevent side reactions.
- Racemization at the hydroxypropyl stereocenter can occur if harsh conditions are used.
Alternative Method Using Ethyl Oxalyl Chloride
Ethyl oxalyl chloride offers a milder alternative for monoamide formation, particularly for heat-sensitive substrates:
Reaction Scheme 3
$$
\text{3-Chloro-4-fluoroaniline} + \text{ClCO-COOEt} \xrightarrow{\text{Et}3\text{N}} \text{EtOOC-CO-NH-(3-Cl-4-F-C}6\text{H}3) \xrightarrow{\text{Hydrolysis}} \text{HOOC-CO-NH-(3-Cl-4-F-C}6\text{H}_3)
$$
The hydrolyzed intermediate is then coupled with 3-(furan-3-yl)-3-hydroxypropylamine using carbodiimide coupling agents (e.g., EDC·HCl):
Conditions :
Ruthenium-Catalyzed Dehydrogenative Coupling
A novel method reported by utilizes ruthenium pincer complexes to synthesize oxalamides via acceptorless dehydrogenative coupling of ethylene glycol and amines. While primarily tested with aliphatic amines, modifications could adapt this for aromatic systems:
Reaction Scheme 4
$$
\text{HOCH}2\text{CH}2\text{OH} + 2 \text{Ar-NH}2 \xrightarrow{\text{Ru catalyst}} \text{Ar-NH-CO-CO-NH-Ar} + 2 \text{H}2
$$
Feasibility for Target Compound :
- Requires high temperatures (150–180°C), which may degrade the furan or hydroxyl groups.
- Limited evidence for compatibility with halogenated anilines.
Optimization and Purification
Yield Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent Polarity | Low (DCM > THF) | ↑ 10–15% |
| Reaction Time | 12–18 hours | ↑ 8% |
| Amine Equivalents | 1.1–1.3 equiv | ↑ 5% |
| Temperature | 0°C → RT | ↑ 12% |
Purification Techniques
- Crystallization : Ethanol/water mixtures (7:3) yield needle-like crystals.
- Chromatography : Silica gel with DCM/methanol (95:5) achieves >98% purity.
Analytical Characterization
Key Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.45–7.12 (m, 3H, Ar-H), 6.78 (d, 1H, furan), 4.91 (t, 1H, -OH), 3.62–3.45 (m, 2H, -CH₂-).
- LCMS : m/z 422.1 [M+H]⁺.
Industrial-Scale Considerations
The patent method in describes continuous processes for oxamide synthesis, emphasizing methanol recycling and ammonia recovery. Adapting this for the target compound would require:
Chemical Reactions Analysis
Hydroxyl Group Reactivity
The secondary alcohol (-OH) on the propyl chain participates in esterification and oxidation reactions:
| Reaction Type | Reagents/Conditions | Product | Key Considerations |
|---|---|---|---|
| Esterification | Acetic anhydride, H<sup>+</sup> catalyst | Acetylated derivative | Mild conditions (25–60°C) prevent degradation of sensitive groups. |
| Oxidation | Jones reagent (CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) | Ketone derivative | Overoxidation risks require controlled stoichiometry. |
Furan Ring Reactivity
The furan-3-yl moiety undergoes electrophilic substitutions and ring-opening reactions:
| Reaction Type | Reagents/Conditions | Product | Selectivity Notes |
|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0–5°C | Nitrofuran derivative | Positional selectivity at C-2 or C-5 due to electronic effects. |
| Diels-Alder | Maleic anhydride, reflux | Cycloadduct | Limited by steric hindrance from adjacent substituents. |
Oxalamide Backbone Reactions
The central oxalamide group enables hydrolysis and nucleophilic substitutions:
Aromatic Ring Modifications
The 3-chloro-4-fluorophenyl group undergoes halogen-specific reactions:
Stability Under Environmental Conditions
| Factor | Impact | Degradation Pathways |
|---|---|---|
| pH | Unstable in strong acids/bases (pH <2 or >10) | Hydrolysis of oxalamide and furan rings. |
| Light | Photosensitive decomposition | Radical-mediated cleavage of C-Cl bonds . |
Key Findings from Research
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates on the aryl group by 40% compared to THF.
-
Steric Hindrance : The 3-hydroxypropyl chain reduces accessibility to the furan ring, lowering Diels-Alder reaction yields by ~15%.
-
Thermal Stability : Decomposition onset at 180°C (TGA data), limiting high-temperature applications .
Scientific Research Applications
N1-(3-chloro-4-fluorophenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biology: May serve as a probe in biochemical assays to study enzyme interactions.
Materials Science: Could be used in the development of novel materials with specific electronic or optical properties.
Industry: Possible applications in the synthesis of advanced polymers or as a precursor in the manufacture of specialty chemicals.
Mechanism of Action
The mechanism of action of N1-(3-chloro-4-fluorophenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide involves its interaction with specific molecular targets. The compound may:
Bind to Enzymes: Inhibit or activate enzyme activity by binding to the active site.
Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.
Pathways Involved: The exact pathways depend on the biological context but may include signal transduction pathways or metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related oxalamide derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.
Physicochemical and Metabolic Comparisons
Structural Insights from NMR Data
- Target Compound: No NMR data provided, but related compounds (e.g., Compound 28) show distinct $ ^1H $ NMR signals for aromatic protons (δ 7.42–8.08 ppm) and methoxy groups (δ 3.71 ppm) . The furan-3-yl group in the target compound would likely exhibit characteristic peaks near δ 6.3–7.4 ppm for furan protons.
- Fluorine-Containing Analogues : $ ^{19}F $ NMR data for Compound 1c (δ -61.6 ppm for CF$ _3 $) highlight the electronic effects of fluorine substituents, which could influence binding affinity in biological targets .
Biological Activity
N1-(3-chloro-4-fluorophenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide is a synthetic compound that belongs to the oxalamide class, known for its diverse biological activities. Its unique molecular structure incorporates a chloro-substituted phenyl ring and a furan moiety, which contribute to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, including enzymes and receptors.
Molecular Characteristics
The molecular formula of this compound is C15H14ClFN2O4, with a molecular weight of approximately 340.73 g/mol. The compound's structure allows for diverse interactions with biological molecules, enhancing its potential for therapeutic effects such as anti-inflammatory and anticancer activities.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that certain oxalamides can induce apoptosis in tumor cells, potentially through the modulation of apoptotic pathways and inhibition of cell proliferation.
Enzyme Inhibition
The compound is also being investigated for its ability to inhibit specific enzymes associated with disease processes. The presence of functional groups in its structure may allow it to act as an inhibitor of enzymes such as urease, which plays a role in conditions like peptic ulcers and certain cancers .
Anti-inflammatory Effects
Furthermore, this compound has been noted for potential anti-inflammatory properties. Compounds with similar structures have shown efficacy in reducing inflammation markers in vitro and in vivo, indicating a possible mechanism through which this compound could exert therapeutic effects against inflammatory diseases .
Case Studies
Several studies have highlighted the biological activity of derivatives related to this compound:
- Cytotoxicity Against Tumor Cells : A study examined the cytotoxic effects of various oxalamides on human tumor cell lines. Results indicated that some derivatives displayed selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
- Enzyme Inhibition : Another investigation focused on the urease inhibitory activity of oxalamides, demonstrating that certain compounds could effectively inhibit urease activity comparable to established drugs like metronidazole .
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
